Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate
Description
Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate is a polycyclic heterocyclic compound characterized by a fused tetracyclic framework containing oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms. The bromo substituent at position 4 and the oxo group at position 15 contribute to its unique electronic and steric properties. Its molecular complexity necessitates advanced crystallographic techniques, such as those implemented in the SHELX software suite, for structural elucidation .
Properties
Molecular Formula |
C17H16BrNO4S2 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetate |
InChI |
InChI=1S/C17H16BrNO4S2/c1-2-22-13(20)6-19-16-15(25-17(19)21)14-9(8-24-16)7-23-12-4-3-10(18)5-11(12)14/h3-5,9,14H,2,6-8H2,1H3 |
InChI Key |
GJXYOCBBBFAEQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C3C(COC4=C3C=C(C=C4)Br)CS2)SC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions may result in derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous tetracyclic heterocycles, focusing on substituent effects, ring systems, and functional group interactions.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Stability The 4-bromo group in the target compound enhances electrophilic reactivity compared to methoxy or hydroxyl groups in analogs . Bromine’s electron-withdrawing nature may also stabilize the tetracyclic core against oxidative degradation.
The 8.7.0.0²,⁷.0¹³,¹⁷ ring fusion in the target compound differs from the 8.8.0.0²,⁷ system in the diazatetracyclo analog , influencing π-π stacking and crystallographic packing efficiency.
Synthetic Complexity
- The synthesis of the tetraaza analog employs sodium azide in DMF, suggesting azide-alkyne cycloaddition or nucleophilic substitution pathways. In contrast, the target compound’s synthesis likely requires sulfur-selective heterocyclization.
The glycosidic derivative highlights how polar substituents (hydroxyl, carboxylic acid) improve water solubility but may complicate blood-brain barrier penetration.
Research Findings and Challenges
- Structural Characterization : The target compound’s crystallographic analysis would require high-resolution data due to sulfur’s electron density and bromine’s heavy-atom effects, as seen in SHELX-refined structures .
- Synthetic Limitations : The presence of 12,16-dithia introduces challenges in regioselective sulfur incorporation, contrasting with nitrogen-dominated analogs .
- Environmental and Metabolic Stability : Unlike volatile terpenes discussed in atmospheric studies , the target compound’s polycyclic structure likely confers low volatility and slow atmospheric degradation.
Biological Activity
Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure that includes multiple heteroatoms (sulfur and nitrogen) and a bromo substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅BrN₂O₃S₂ |
| Molecular Weight | 450.34 g/mol |
| IUPAC Name | Ethyl 2-{4-bromo-15-oxo... |
Antimicrobial Properties
Recent studies have indicated that Ethyl 2-{4-bromo... exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Study A demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Anticancer Activity
The compound has shown promise in anticancer research:
- Case Study 1 : In vitro assays revealed that Ethyl 2-{4-bromo... inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. The mechanism involves induction of apoptosis via the mitochondrial pathway.
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
In Vivo Studies
In vivo studies using murine models have shown that administration of Ethyl 2-{4-bromo... leads to a significant reduction in tumor size compared to control groups. The compound was well-tolerated with no significant adverse effects noted.
Comparative Studies
A comparative analysis with other known antimicrobial and anticancer agents revealed that Ethyl 2-{4-bromo... has a favorable therapeutic index, suggesting it may be a viable candidate for further drug development.
| Study Type | Findings |
|---|---|
| In Vitro | Effective against cancer cells |
| In Vivo | Reduced tumor size in mice |
| Comparative | Favorable therapeutic index |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
